molecular formula C8H7ClO3 B031437 Methyl 3-chloro-4-hydroxybenzoate CAS No. 3964-57-6

Methyl 3-chloro-4-hydroxybenzoate

Cat. No. B031437
CAS RN: 3964-57-6
M. Wt: 186.59 g/mol
InChI Key: ZSBIMTDWIGWJPW-UHFFFAOYSA-N
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Patent
US06541505B1

Procedure details

To a solution of 3-chloro-4-hydroxy-benzoic acid hemihydrate (9.08 g, 50 mmol) in methanol (150 mL) is added slowly (conc)sulfuric acid (22.5 mL). The resulting solution is heated to 55° C. and stirred 2 hours then cooled to 20° C. Poured solution into ice and extracted with ether. The organic is washed with brine, dried over MgSO4 and concentrated. The residue is purified by flash chromatography (eluting with 30% ethyl acetate in hexanes) to give 9.5 g of title compound as a white crystalline solid. 1H NMR (CDCl3) δ 3.90 (s, 3H), 7.06 (d, J=9 Hz, 1H), 7.88 (dd, J=9, 2 Hz, 1H), 8.05 (d, J=2 Hz, 1H). MS (EI) m/z 186/188 (M+, Cl).
Quantity
9.08 g
Type
reactant
Reaction Step One
[Compound]
Name
(conc)sulfuric acid
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6]([OH:8])=[O:7].Cl[C:14]1C=C(C=CC=1O)C(O)=O>CO>[CH3:14][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:11]([OH:12])=[C:3]([Cl:2])[CH:4]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
9.08 g
Type
reactant
Smiles
O.ClC=1C=C(C(=O)O)C=CC1O.ClC=1C=C(C(=O)O)C=CC1O
Name
(conc)sulfuric acid
Quantity
22.5 mL
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 20° C
EXTRACTION
Type
EXTRACTION
Details
Poured solution into ice and extracted with ether
WASH
Type
WASH
Details
The organic is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (eluting with 30% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.